molecular formula C5H7N3O2 B1296721 3-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 76686-84-5

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No. B1296721
CAS RN: 76686-84-5
M. Wt: 141.13 g/mol
InChI Key: KIJGYTNIFKJHJQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . The exact properties of this specific compound are not widely documented, but similar compounds have been studied for various applications .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis process typically involves the reaction of a 1,2,4-triazole with a propanoic acid derivative .


Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be analyzed using various spectroscopic techniques. For example, 1H-NMR spectroscopy can be used to identify the presence of the 1,2,4-triazole ring . Additionally, the molecular formula of similar compounds has been identified as C5H7N3O2 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela and A549 .
  • Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
  • Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Energetic Materials

  • Scientific Field : Materials Science
  • Application Summary : Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have been synthesized and evaluated as potential components of solid composite propellants .
  • Methods of Application : The strategy for the synthesis of these compounds includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
  • Results : The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) . Their standard enthalpies of formation (576–747 kcal kg−1) were determined experimentally by combustion calorimetry .

Antifungal Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1H-1,2,3-triazole-4-carboxylic acid derivatives have been used for the synthesis of compounds that exhibited antifungal activity .
  • Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antifungal activities of the synthesized compounds were evaluated using standard assays .
  • Results : The synthesized compounds showed promising antifungal activity against various fungal strains .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
  • Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antimicrobial activities of the synthesized compounds were evaluated using standard assays .
  • Results : The synthesized compounds showed promising antimicrobial activity against various bacterial strains .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
  • Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antiviral activities of the synthesized compounds were evaluated using standard assays .
  • Results : The synthesized compounds showed promising antiviral activity against various viral strains .

Antagonists of Monoacylglycerol Lipase

  • Scientific Field : Medicinal Chemistry
  • Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active as antagonists of monoacylglycerol lipase .
  • Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The activities of the synthesized compounds were evaluated using standard assays .
  • Results : The synthesized compounds showed promising activity as antagonists of monoacylglycerol lipase .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJGYTNIFKJHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340591
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

CAS RN

76686-84-5
Record name 3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner analogous to that described in Example (8a), 2.8 g of 1,2,4-triazole are reacted with 2.88 g of acrylic acid to form the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
Y Aouine, H Faraj, A Alami, A El-Hallaoui, A Elachqar… - Molecules, 2011 - mdpi.com
A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine (5) in four steps and 68% overall yield starting from oxazoline derivative 1 is …
Number of citations: 13 www.mdpi.com
MS Gomaa, CE Bridgens, GJ Veal… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and potent inhibitory activity of novel 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives vs a MCF-7 CYP26A1 …
Number of citations: 29 pubs.acs.org
Y Aouine, B Labriti, A Alami, H Faraj, AE Hallaoui - 2020 - eprint.subtopublish.com
A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1- yl)alanine 5 in four steps and 68% overall yield starting from oxazoline derivative 1 is …
Number of citations: 2 eprint.subtopublish.com
S Hajib, A Ksakas, Y Aouine, A Alami… - European Journal of …, 2020 - ej-chem.ejbio.org
In this article, we describe the synthesis of two new triheterocyclic regioisomers, named 4-({4-[(1H-1, 2, 4-triazol-1-yl) methyl]-1H-1, 2, 3-triazol-1-yl} methyl)-4-ethyl-2-phenyl-4, 5-…
Number of citations: 2 www.ej-chem.ejbio.org
Y Aouine, H Faraj, A Alami, A El-Hallaoui… - Int J Exp …, 2016 - researchgate.net
The alkylation of 1H-1, 2, 4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and protection of amine function, leads normally to obtain two …
Number of citations: 0 www.researchgate.net
PV Shah, M Tasheva - EVALUATIONS, 2010 - apps.who.int
1, 2, 4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and triazole lactic acid are the common metabolites derived from triazole-containing fungicides that act by …
Number of citations: 6 apps.who.int
S Boukhssas, Y Aouine, H Faraj, A Alami… - Journal of …, 2017 - hindawi.com
The compound, diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate 2, was synthesized in high yield, through 1,3-dipolar cycloaddition …
Number of citations: 8 www.hindawi.com
A Alami, Y Aouine, H Faraj, A El Hallaoui… - Global Journal of Pure …, 2016 - hal.science
The compounds such as methyl 2-(tert-butoxycarbonyl)-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoate and 2-amino-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoic …
Number of citations: 1 hal.science
S Hajib, Y Aouine, A Alami, H Faraj… - Moroccan Journal of …, 2019 - revues.imist.ma
The compound, 4-[(1H-pyrazol-1-yl) methyl]-4-methyl-2-phenyl-4, 5-dihydrooxazole 2 was prepared in high yield, through nucleophilic substitution reaction of the O-tosyl oxazoline …
Number of citations: 4 revues.imist.ma
RJ Li, Y Zhao, H Tokuda, XM Yang, YH Wang, Q Shi… - Tetrahedron letters, 2014 - Elsevier
A new and efficient total synthesis has been developed to obtain plagiochin G (22), a macrocyclic bisbibenzyl, and four derivatives. The key 16-membered ring containing biphenyl ether …
Number of citations: 12 www.sciencedirect.com

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